molecular formula C10H9BrFN3 B8198906 N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide

Cat. No.: B8198906
M. Wt: 270.10 g/mol
InChI Key: WFSBUKVQYMFJDJ-UHFFFAOYSA-N
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Description

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-cyano-3-fluoroaniline with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformamide, while reduction could produce N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylamine.

Scientific Research Applications

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylacetamide
  • N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylmethanamide

Uniqueness

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c1-15(2)6-14-10-4-7(11)3-9(12)8(10)5-13/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSBUKVQYMFJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(=CC(=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

17.0 g (79.1 mmol) 2-amino-4-bromo-6-fluoro-benzonitrile in 140 ml of N,N-dimethylformamide dimethyl acetal are heated to 120° C. for 2 h. After cooling RT the solvent is evaporated and the residue taken up in diethyl ether, filtered and dried.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

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